N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(4-nitrophenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1-(4-NITROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1-(4-NITROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the condensation of 1,3-diketones with hydrazine, followed by subsequent functionalization to introduce the desired substituents . The reaction conditions often include the use of catalysts such as sodium acetate and solvents like ethanol or methanol to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and environmentally friendly procedures, such as microwave-assisted reactions, can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1-(4-NITROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1-(4-NITROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N3-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1-(4-NITROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The nitro group and pyrazole ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole: A simpler pyrazole derivative with similar structural features.
4-Nitrophenylpyrazole: Another pyrazole compound with a nitro group, but lacking the additional substituents.
3-Methyl-1-phenylpyrazole: A related compound with a phenyl group instead of the nitrophenyl group.
Uniqueness
N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1-(4-NITROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of a nitrophenyl group and a pyrazole ring with additional methyl and methylene substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H16N6O3 |
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Molecular Weight |
340.34 g/mol |
IUPAC Name |
N-methyl-N-[(1-methylpyrazol-3-yl)methyl]-1-(4-nitrophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H16N6O3/c1-19(11-12-7-9-20(2)17-12)16(23)15-8-10-21(18-15)13-3-5-14(6-4-13)22(24)25/h3-10H,11H2,1-2H3 |
InChI Key |
QCVACKRTIYIJFX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CN(C)C(=O)C2=NN(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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